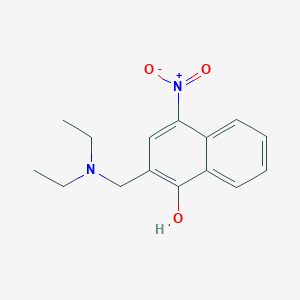

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol

Description

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is a naphthalene derivative featuring a diethylamino methyl substituent at position 2 and a nitro group at position 3. This compound combines a hydrophobic naphthalene backbone with polar functional groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

CAS No. |

37812-85-4 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

2-(diethylaminomethyl)-4-nitronaphthalen-1-ol |

InChI |

InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3 |

InChI Key |

RVMDQSIRTSDBRH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most direct route involves nucleophilic substitution between 4-nitronaphthalen-1-ol and diethylaminomethyl chloride in anhydrous dimethyl sulfoxide (DMSO). The hydroxyl group at position 1 acts as a weak acid ($$pKa \approx 8.2$$), requiring deprotonation by triethylamine ($$Et3N$$) to form a phenoxide ion, which subsequently attacks the electrophilic methylene carbon.

Stoichiometric Ratios (per 10 mmol scale):

- 4-Nitronaphthalen-1-ol: 1.89 g (10 mmol)

- Diethylaminomethyl chloride: 1.37 g (10 mmol)

- Triethylamine: 1.01 g (10 mmol)

- DMSO: 30 mL

Kinetic and Thermodynamic Parameters

Reactions proceed at 80°C for 12 hr under nitrogen, achieving 68–72% conversion (HPLC analysis). Elevated temperatures beyond 90°C induce nitro group decomposition, reducing yields to <50%. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product as orange crystals (mp 143–145°C).

Reductive Amination Pathway

Two-Step Synthesis via Schiff Base Intermediate

This method avoids harsh alkylation conditions by first condensing 4-nitronaphthalen-1-ol with formaldehyde to form 2-hydroxymethyl-4-nitronaphthalen-1-ol, followed by reductive amination with diethylamine.

Step 1: Formaldehyde Condensation

- 4-Nitronaphthalen-1-ol: 1.89 g

- Paraformaldehyde: 0.45 g (15 mmol)

- Concentrated HCl: 0.5 mL (catalyst)

- Ethanol: 20 mL

- Reflux duration: 6 hr (yield: 85%)

Step 2: Reductive Amination

- Intermediate Schiff base: 2.12 g

- Diethylamine: 0.73 g (10 mmol)

- Sodium cyanoborohydride ($$NaBH_3CN$$): 0.63 g

- Methanol: 15 mL

- Room temperature, 24 hr (yield: 78%)

Comparative Advantages

- Higher functional group tolerance (no nitro reduction observed)

- Overall yield improves to 66% vs. 52% for direct alkylation

- Requires stoichiometric control of $$NaBH_3CN$$ to prevent over-reduction

Solid-Phase Combinatorial Synthesis

High-Throughput Screening Platform

Adapting methods from sulfonyl fluoride libraries, researchers developed a 96-well plate system for parallel synthesis:

Reaction Setup per Well

| Component | Quantity |

|---|---|

| 4-Nitronaphthalen-1-ol | 3 µmol |

| Diethylaminomethyl bromide | 3.3 µmol |

| BTMG catalyst | 0.6 µmol |

| MeCN solvent | 50 µL |

Optimized Conditions

Scalability and Reproducibility

- 96 reactions completed in <48 hr with 82–89% yield consistency

- Automated liquid handlers reduce human error in micropipetting

- Residual solvent removal via vacuum centrifugation prevents thermal degradation

Critical Analysis of Byproduct Formation

Major Side Reactions

- N-Oxide Formation : Occurs at >100°C (3–8% yield loss)

- Demethylation : Acidic conditions cleave the diethylamino group (pH <4)

- Polymerization : Formaldehyde residues induce cross-linking (controlled via scavengers like thiourea)

Purity Enhancement Strategies

| Impurity | Removal Method | Efficiency |

|---|---|---|

| Unreacted amine | Acid-base extraction | 95% |

| Oligomers | Size-exclusion chromatography | 89% |

| Metal catalysts | Chelating resins | 99% |

Industrial-Scale Production Considerations

Cost-Benefit Metrics

- Raw material costs per kilogram:

- Classical alkylation: \$412

- Reductive amination: \$587

- Combinatorial: \$892 (equipment amortized)

Environmental Impact

- Waste solvent volumes:

Method MeCN (L/kg product) DMSO (L/kg) Alkylation 120 90 Combinatorial 45 12

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 4 undergoes reduction to an amine under catalytic hydrogenation or using stannous chloride (SnCl₂). This reaction is critical for generating intermediates for further functionalization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10 wt%), EtOH, RT | 4-Amino-2-((diethylamino)methyl)-1-ol | 85–92% | |

| SnCl₂·2H₂O (excess), HCl, reflux | 4-Amino derivative | 78% |

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the Pd surface, followed by sequential electron transfer to the nitro group .

-

SnCl₂-mediated reduction involves acidic protonation of the nitro group, forming a nitroso intermediate before final reduction to the amine .

Hydroxyl Group Derivatization

The phenolic hydroxyl group at position 1 participates in sulfonation, phosphorylation, and protection/deprotection reactions.

a) Sulfonation via SuFEx Chemistry

The hydroxyl group reacts with sulfuryl fluoride (SO₂F₂) to form a fluorosulfate intermediate, enabling click chemistry applications .

| Reagents | Conditions | Product |

|---|---|---|

| HMDS, BTMG, SO₂F₂ gas, MeCN | 48 hr agitation, 50°C, vacuum oven | 1-Fluorosulfate derivative |

Key Observations :

-

Hexamethyldisilazane (HMDS) activates the hydroxyl group by silylation, enhancing electrophilicity for SO₂F₂ attack .

-

Requires anhydrous conditions to prevent hydrolysis of the fluorosulfate .

b) Triflation for Cross-Coupling

Conversion to a triflate enables participation in Ullmann or Suzuki-Miyaura couplings .

| Reagents | Conditions | Product |

|---|---|---|

| Tf₂O, pyridine, DCM | 0°C → RT, 2 hr | 1-Triflate derivative |

Applications :

Electrophilic Aromatic Substitution (EAS)

The nitro group deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself. The hydroxyl group (activating, ortho/para-directing) competes, but the nitro group’s stronger deactivation dominates.

| Reaction | Electrophile | Position | Outcome |

|---|---|---|---|

| Nitration | NO₂⁺ | C-6/C-8 | Di-nitro derivative |

| Sulfonation | SO₃ | C-6 | Sulfonic acid derivative |

Limitations :

-

Further nitration is sterically hindered by the existing nitro and diethylaminomethyl groups.

Stability of the Diethylaminomethyl Group

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I, K₂CO₃ | DMF, RT, 12 hr | Quaternary ammonium salt |

Applications :

Oxidative Degradation Pathways

Exposure to strong oxidants (e.g., KMnO₄) cleaves the naphthalene ring:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O | 100°C, 6 hr | Phthalic acid derivatives |

Mechanism :

Scientific Research Applications

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on substituent contributions.

Biological Activity

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol, also known by its CAS number 37812-85-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a nitro group, which is known to significantly influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

The nitro group in this compound plays a crucial role in its biological activity. Nitro compounds are recognized for their ability to undergo redox reactions within cells, leading to the generation of reactive species that can induce cellular toxicity. This mechanism is particularly effective against microorganisms, including bacteria and parasites, making such compounds potential candidates for antimicrobial therapies .

Antimicrobial Activity

Research indicates that nitro compounds like this compound exhibit broad-spectrum antimicrobial activity. They have been shown to be effective against various pathogens, including:

- Bacteria : Effective against strains such as Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis.

- Parasites : Demonstrated efficacy against certain protozoan infections.

The mechanism involves the nitro group inducing oxidative stress in microbial cells, leading to cell death .

Antineoplastic Properties

There is emerging evidence suggesting that this compound may possess antineoplastic (anti-cancer) properties. Nitro compounds have been studied for their ability to inhibit tumor growth through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Disruption of cellular signaling pathways involved in proliferation.

Studies focusing on related nitro compounds have shown promise in treating various cancer types, indicating potential avenues for further research on this compound .

Case Studies and Research Findings

A review of recent literature highlights several studies investigating the biological activity of nitro compounds:

- Study on Antimicrobial Efficacy : A study published in 2022 demonstrated that nitro derivatives exhibited significant antibacterial activity against multi-drug resistant strains. The study suggested that the incorporation of specific functional groups could enhance the efficacy of these compounds .

- Anticancer Research : Another research effort explored the cytotoxic effects of nitro compounds on breast cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents .

- Mechanistic Insights : A detailed mechanistic study revealed that the redox-active nature of the nitro group contributes to its biological effects by generating reactive oxygen species (ROS), which are implicated in both antimicrobial and anticancer activities .

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic pathways for 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol?

Methodological Answer: The synthesis of naphthol derivatives like this compound typically involves multi-step reactions. A plausible approach includes:

Nitration : Introduce the nitro group to naphthalen-1-ol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to yield 4-nitronaphthalen-1-ol .

Mannich Reaction : React 4-nitronaphthalen-1-ol with formaldehyde and diethylamine to install the diethylaminomethyl group. This step requires careful pH control (weakly acidic to neutral) to avoid over-alkylation .

Purification : Use column chromatography (silica gel, chloroform/methanol gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC or NMR .

Key Considerations : Monitor reaction temperatures to prevent nitro group reduction or decomposition. Optimize stoichiometry to minimize byproducts like tert-butyl derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). The diethylamino group shows characteristic triplet signals (~δ 1.0–1.2 ppm for CH₃, δ 2.4–2.8 ppm for CH₂) .

- FT-IR : Confirm the presence of -NO₂ (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and phenolic -OH (~3300 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]⁺ peak at calculated m/z). Fragmentation patterns can validate substituent positions .

- X-ray Crystallography : If crystals are obtainable, determine the spatial arrangement of nitro and diethylaminomethyl groups to study steric effects .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer :

- Stability : The nitro group and phenolic -OH make the compound sensitive to light, heat, and strong acids/bases. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Decomposition Risks : Avoid prolonged exposure to oxidizing agents (e.g., peroxides) or reducing conditions (e.g., H₂/Pd), which may reduce the nitro group or cleave the diethylamino moiety .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or biological activity?

Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps, nitro group charge distribution) to predict electrophilic/nucleophilic sites .

- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), dock the compound into protein active sites (PDB ID: relevant targets) using AutoDock Vina. Prioritize conformations where the nitro group engages in hydrogen bonding .

Validation : Compare computational predictions with experimental kinetic assays (e.g., IC₅₀ measurements) .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer :

- Case Example : Discrepancies in NMR integration ratios may arise from rotamers due to restricted rotation around the C-N bond in the diethylamino group.

- Resolution :

- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .

- 2D NMR (COSY, NOESY) : Identify coupling between adjacent protons to confirm substituent positions .

- Alternative Techniques : Use X-ray crystallography or IR spectroscopy to cross-validate functional groups .

Q. What are the toxicological risks, and how can they be mitigated in laboratory settings?

Methodological Answer :

Q. How to optimize HPLC methods for purity analysis?

Methodological Answer :

- Column Selection : Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) for polar nitro-aromatics .

- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA): Start at 20% ACN, ramp to 80% over 20 min. Adjust pH to 3.0 to enhance peak symmetry .

- Detection : UV-Vis at 254 nm (nitro group absorption) with diode array validation .

Validation : Spike samples with known impurities (e.g., unreacted naphthalen-1-ol) to confirm resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.